4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
Description
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (hereafter referred to by its IUPAC name) is a fused bicyclic heterocycle comprising a 1,2,5-oxadiazole (furazan) ring fused to a saturated piperazine ring. Its molecular structure (Figure 1) exhibits planar geometry in the furazan moiety, while the piperazine ring adopts a twisted conformation due to steric and electronic effects . The compound is synthesized via cyclocondensation of diaminoglyoxime under solvent-free conditions or through palladium-catalyzed cross-coupling reactions, achieving yields exceeding 80% . Key properties include:
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKFJGKISOQBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NON=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the desired heterocyclic ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
Inhibition of p38 MAP Kinase
Recent studies have identified derivatives of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine as potent inhibitors of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and is a target for treating various diseases such as rheumatoid arthritis and cancer.
- Case Study : A series of di-substituted analogs were synthesized and evaluated for their ability to inhibit IL-1β secretion in human monocyte-derived macrophages. These compounds demonstrated significant inhibitory activity against the p38 MAP kinase A-loop regulatory site .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. The structural characteristics of this compound enhance its interaction with microbial targets.
- Research Findings : Studies have shown that related compounds possess broad-spectrum antimicrobial activity against various bacterial strains. The presence of the tetrahydro group may contribute to increased membrane permeability and interaction with cellular targets .
Anti-inflammatory Agents
The anti-inflammatory potential of this compound derivatives has been explored in various preclinical models. These compounds are being investigated for their ability to modulate inflammatory pathways effectively.
- Example : In vitro assays indicated that specific derivatives could significantly reduce pro-inflammatory cytokine levels in activated macrophages .
Neuroprotective Effects
Research has suggested that certain derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
- Evidence : Preliminary studies indicate that these compounds could protect against neurodegeneration in models of Alzheimer's disease by inhibiting amyloid-beta aggregation .
Organic Electronics
This compound derivatives are being explored for their potential use in organic electronic applications due to their electronic properties.
- Application : These compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs), where they may enhance charge transport and stability .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Methyl-4H-pyrazole | Pyrazole structure | Neuroprotective effects |
| [1,2]Oxadiazolo[3,4-b]pyrazine | Fused oxadiazole and pyrazine | Potential anticancer properties |
| 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine 1-oxide | Dimethyl substituents enhance stability | Antimicrobial activity |
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine
- Structural differences : Replacement of the oxygen atom in the oxadiazole ring with sulfur.
- Electronic properties: Thiadiazolo derivatives exhibit weaker electron-withdrawing effects compared to oxadiazolo analogues. Cyclic voltammetry shows a 0.2–0.3 V reduction in oxidation potentials .
- Synthesis: Achieved via sulfur monochloride-mediated chalcogen exchange, converting oxadiazolo to thiadiazolo rings in moderate yields (60–75%) .
- Applications: Lower NLO (nonlinear optical) response compared to oxadiazolo derivatives but improved charge transport in photovoltaic materials .
Table 1: Electronic Properties Comparison
| Compound | Reduction Potential (V vs. SCE) | λabs (nm) | Electron-Withdrawing Strength |
|---|---|---|---|
| Oxadiazolo[3,4-b]pyrazine | -1.45 | 380–420 | High |
| Thiadiazolo[3,4-b]pyrazine | -1.25 | 410–450 | Moderate |
| Quinoxaline | -1.10 | 450–500 | Low |
Quinoxaline-Based Analogues
- Structural differences : Replacement of the fused oxadiazole with a benzene ring.
- Electronic properties: Quinoxaline is a weaker electron acceptor, leading to redshifted absorption (450–500 nm) and solvatochromic behavior in push-pull systems .
- Applications : Exhibits twisted intramolecular charge transfer (TICT) with large Stokes shifts (>150 nm), making it suitable for fluorescent sensors and aggregation-induced emission (AIE) materials .
Imidazo[4,5-b]pyrazines
- Structural differences : Oxadiazole ring converted to imidazole via tandem reduction-cyclization.
- Reactivity: The imidazole ring enhances basicity and enables mitochondrial uncoupling activity (e.g., protonophoric behavior in bioenergetics) .
- Synthesis : Achieved in 50–70% yields via in situ reduction of oxadiazolo precursors with NaBH4 followed by cyclization .
Bis([1,2,5]oxadiazolo)pyrazines
- Structural differences : Two oxadiazole rings fused to a central pyrazine core.
- Energetic materials : Introduction of piperazine rings increases –NH substitution sites, improving detonation velocity (9.61 km/s) and pressure (43.65 GPa) .
- Thermal stability : Decomposition temperatures exceed 250°C, suitable for high-performance explosives .
Key Research Findings
Electron-deficient reactivity: The oxadiazolo[3,4-b]pyrazine scaffold undergoes direct C–H arylation without metal catalysts, unlike nonannulated pyrazines .
Solid-state behavior : Nitroso derivatives exhibit hydrogen-bonded dimers or chains, influencing material stability .
Biological activity : N-Substituted oxadiazolo-pyrazines show bactericidal effects against Bacillus spores (MIC: 5–10 μM) .
Biological Activity
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS No. 98778-06-4) is a heterocyclic compound characterized by a fused ring system containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.
The compound's chemical formula is , with a molecular weight of 110.12 g/mol. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions that are crucial for its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural properties enable it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activities. For instance, studies have shown that certain substituted tetrahydro-1,4-oxadiazoles possess strong hypolipidemic and antioxidant properties that help reduce acute inflammatory responses in various models .
Anticancer Activity
The compound has been explored for its potential as a pharmacophore in drug design against cancer. Specifically, derivatives have shown promising results in inhibiting cancer cell proliferation through modulation of signaling pathways associated with tumor growth. One notable study highlighted the development of CCR5-selective antagonists based on the oxadiazole scaffold that exhibited significant selectivity and potency against cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds from this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Study 1: Antioxidant Activity Evaluation
In a controlled study assessing the antioxidant capacity of tetrahydro-oxadiazole derivatives, the compounds were evaluated using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to evaluate the anticancer properties of modified oxadiazoles against human cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, suggesting strong inhibitory activity relevant to cancer treatment .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other heterocyclic compounds such as:
| Compound Type | Key Characteristics | Biological Activity |
|---|---|---|
| 1,2,4-Oxadiazoles | Similar ring structure but different nitrogen placement | Antimicrobial and anti-inflammatory effects |
| 1,2,3-Triazoles | Rich nitrogen content with varying substituents | Anticancer and antiviral activities |
| Furazano-Pyrazines | Different arrangement of nitrogen and oxygen | Mitochondrial uncoupling properties |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives?
- Methodological Answer : The core scaffold is synthesized via nucleophilic substitution of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with amines or phenols under controlled conditions. For example, compound 6m was synthesized by reacting 5,6-dichloro-oxadiazolopyrazine with 5-amino-2,3-dihydrobenzofuran and 1-(4-chlorophenyl)piperazine, yielding a 25% product with 98% HPLC purity . A "one-pot" approach is often used, with intermediates purified via column chromatography and characterized by NMR, NMR, and HRMS .
Q. How is the inhibitory activity of this compound initially assessed in vitro?
- Methodological Answer : Activity is evaluated using human monocyte-derived macrophages to measure IL-1β secretion inhibition. Compounds are tested at concentrations ≤10 µM, with IC values calculated via dose-response curves. For instance, analogs with amine-linked R1 substituents (e.g., 6c , 6d ) showed superior activity (IC <100 nM) compared to ether-linked derivatives, attributed to enhanced binding pocket compatibility .
Q. What structural modifications improve solubility without compromising potency?
- Methodological Answer : Introducing polar groups (e.g., pyridine in R2) or replacing tertiary amines with proton-accepting moieties (e.g., benzofuran) enhances solubility. For example, replacing piperidine with piperazine reduced activity (6c vs. 6f ) but improved solubility, while ketone groups (e.g., 6h ) were detrimental to potency .
Advanced Research Questions
Q. How do substituent variations at R1 and R2 positions influence p38 MAP kinase inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- R1 : Amine-linked groups (e.g., 6c , 6k ) outperform ether-linked analogs due to restricted conformational freedom, enabling tighter A-loop binding. Exceptions like 6b (low solubility) highlight the need for balanced lipophilicity .
- R2 : Pyridine substituents (e.g., 6g , 6p ) enhance potency by forming hydrogen bonds with Asp177, a key residue in the p38α binding pocket .
- Data Table :
| Compound | R1 Substituent | R2 Substituent | IC (nM) |
|---|---|---|---|
| 6c | Piperidine | Chlorophenyl | 45 |
| 6f | Piperazine | Chlorophenyl | 220 |
| 6g | Piperidine | Pyridine | 28 |
| 6h | Ketone | Chlorophenyl | >1000 |
| Data adapted from . |
Q. What molecular modeling approaches validate target binding to the p38 MAP kinase A-loop?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate interactions between analogs and the A-loop. Compound 2 forms hydrogen bonds with Asp177, while 3 occupies a hydrophobic pocket (Leu171, Val183). Mutagenesis (Arg186Ala/Arg189Ala) confirms binding specificity, as activity drops significantly in mutants . Non-competitive inhibition is confirmed via ATP-binding assays .
Q. How can contradictory data in inhibition studies be resolved (e.g., solubility vs. potency trade-offs)?
- Methodological Answer :
- Experimental Design : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, cellular assays for functional inhibition) to distinguish solubility artifacts from true activity loss .
- Case Study : Compound 6b showed low activity due to poor solubility, resolved by adding PEG-400 to assay buffers. This adjustment revealed retained target engagement despite initial low IC .
Q. What strategies are employed to repurpose this scaffold for mitochondrial uncoupling (e.g., BAM15)?
- Methodological Answer : Derivatives like BAM15 (N5,N6-bis(2-fluorophenyl)) are synthesized by substituting R1/R2 with fluorophenyl groups. These analogs selectively accumulate in mitochondria, uncoupling oxidative phosphorylation (EC = 270 nM in L6 myoblasts) without plasma membrane depolarization. In vivo studies show efficacy in renal ischemia-reperfusion injury models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
